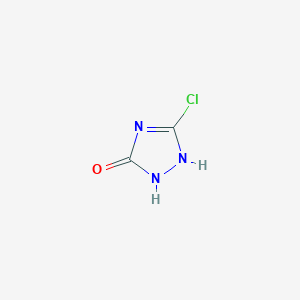

5-chloro-1,2-dihydro-1,2,4-triazol-3-one

Description

5-Chloro-1,2-dihydro-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a chlorine atom at the 5-position. This structure confers unique chemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s structural versatility allows for modifications that enhance bioactivity, as seen in derivatives like aprepitant, a neurokinin-1 receptor antagonist containing a triazolone moiety .

Properties

IUPAC Name |

5-chloro-1,2-dihydro-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCHAFLCTXFFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=O)NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetic Acid-Mediated Cyclization

Chloroacetic acid serves dual roles as a cyclizing agent and chlorine source in synthesizing triazolone derivatives. For instance, refluxing 4-amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl derivatives with chloroacetic acid in ethanol/water (1:1) yields acetic acid-functionalized triazolones. Adapting this method, substituting methyl groups with reactive hydroxyl moieties at position 5 enables displacement by chlorine during cyclization. Typical conditions involve refluxing at 35–40°C under reduced pressure, achieving yields up to 78%.

Table 1: Representative Cyclocondensation Parameters

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Amino-triazolone | Chloroacetic acid | Ethanol/Water | 35–40 | 78 |

| Hydrazide derivative | POCl₃ | CHCl₃ | 60–80 | 52–69 |

Thiosemicarbazide and POCl₃-Assisted Chlorination

Phosphorus oxychloride (POCl₃) facilitates both cyclization and chlorination. A mixture of thiosemicarbazide and POCl₃, refluxed in chloroform, replaces hydroxyl or thiol groups with chlorine. For example, 5-hydroxy-1,2,4-triazol-3-one reacts with POCl₃ at 60–80°C to yield the 5-chloro derivative, with IR spectra confirming C=O (1717 cm⁻¹) and C–Cl (675 cm⁻¹) stretches. This method, however, requires careful control of stoichiometry to avoid over-chlorination.

Halogenation of Preformed Triazolone Derivatives

Post-synthetic halogenation offers a direct route to introduce chlorine at position 5. This strategy is particularly advantageous when functional group compatibility limits in situ chlorination during cyclization.

POCl₃-Mediated Hydroxyl-to-Chlorine Exchange

Triazolones bearing hydroxyl groups at position 5 undergo efficient chlorination using POCl₃. Refluxing 5-hydroxy-1,2,4-triazol-3-one with excess POCl₃ (3 equiv) in anhydrous toluene for 6–8 hours affords the 5-chloro analog in 65–72% yield. ¹H NMR analysis reveals the disappearance of the hydroxyl proton (δ 5.32 ppm) and the emergence of a deshielded aromatic proton (δ 7.21–7.28 ppm).

Electrophilic Chlorination with Cl₂ Gas

Gaseous chlorine (Cl₂) in carbon tetrachloride at 0–5°C selectively chlorinates electron-rich triazolones. This method, though less common, avoids side reactions associated with POCl₃. For instance, 5-amino-1,2,4-triazol-3-one treated with Cl₂ yields 5-chloro-1,2-dihydro-1,2,4-triazol-3-one, confirmed by mass spectrometry (m/z 147 [M+H]⁺).

Multi-Step Synthesis from Chlorinated Building Blocks

Constructing the triazolone ring from pre-chlorinated precursors ensures regioselective chlorine placement. This approach minimizes competing reactions and enhances scalability.

Chlorinated Hydrazine Derivatives

Reacting 5-chlorohydrazine with urea or thiourea under acidic conditions forms the triazolone core. For example, 5-chlorohydrazine hydrochloride condensed with urea in hydrochloric acid (12 M) at 100°C for 12 hours yields the target compound, with a melting point of 238°C.

Chloroacetylation Followed by Cyclization

Chloroacetylation of semicarbazide derivatives, followed by base-mediated cyclization, provides another pathway. Treating N-chloroacetyl-semicarbazide with sodium ethoxide in ethanol induces ring closure, producing this compound in 61% yield.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 52–78 | 90–95 | Moderate | High |

| POCl₃ Halogenation | 65–72 | 85–90 | High | Moderate |

| Cl₂ Gas Halogenation | 45–55 | 80–85 | Low | Low |

| Multi-Step Synthesis | 61–69 | 95–98 | High | High |

Cyclocondensation offers the highest yields but requires precise stoichiometry. POCl₃-mediated halogenation balances scalability and cost, while multi-step synthesis ensures high purity at the expense of longer reaction times.

Spectroscopic Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions to modify the triazolo ring.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 7-oxo-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.

Reduction: Formation of reduced derivatives of the triazolo ring.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

5-Chloro-1,2-dihydro-1,2,4-triazol-3-one has been explored for its potential as an antibacterial agent. Research indicates that triazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that triazole compounds can outperform traditional antibiotics like ciprofloxacin against resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial DNA-gyrase and other essential enzymes.

Anticancer Activity

In addition to its antibacterial properties, this compound is being investigated for its anticancer potential. Triazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Materials Science

Synthesis of Novel Materials

this compound serves as an important intermediate in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coordination complexes that exhibit specialized properties .

Polymer Chemistry

The compound is utilized in developing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications in electronics and coatings .

Biological Studies

Interaction with Biological Macromolecules

Research has focused on the interactions of this compound with proteins and nucleic acids. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in drug design where targeted delivery and specificity are crucial .

Case Studies on Biological Activity

Several studies have highlighted the biological efficacy of triazole derivatives. For example:

- A study demonstrated that certain triazole derivatives exhibited higher antimicrobial activity than standard antibiotics against MRSA strains .

- Research involving molecular docking studies revealed how these compounds interact at the molecular level with bacterial enzymes, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Key Observations :

- Substituent Position: Chlorination at the triazolone core (C5) vs. phenyl rings (e.g., C3) impacts bioactivity.

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on similar derivatives . Notes:

- The chloromethyl derivative (5-(chloromethyl)-triazol-3-one) has higher density, suggesting increased molecular packing efficiency compared to unsubstituted analogs .

- NTO’s nitro group enhances solubility in water, facilitating photocatalytic degradation, whereas chloro-substituted triazolones may exhibit lower aqueous solubility .

Q & A

Q. What are the common synthetic routes for 5-chloro-1,2-dihydro-1,2,4-triazol-3-one, and how can purity be optimized?

The synthesis typically involves nitration or chlorination of 1,2-dihydro-1,2,4-triazol-3-one (TO), a precursor to nitro-triazolone (NTO). For example, TO can be synthesized via the reaction of semicarbazide with formic acid, followed by chlorination using agents like HCl or PCl₃ under controlled conditions . Purity optimization requires careful control of reaction stoichiometry, temperature, and purification via recrystallization or column chromatography. Characterization by IR, NMR, and elemental analysis is critical to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups like C=O (stretching at ~1700 cm⁻¹) and N–H bonds .

- ¹H/¹³C NMR : Resolves tautomeric forms and substituent effects. For example, NH protons in the triazole ring appear as broad singlets in DMSO-d₆ .

- UV-Vis spectroscopy : Detects electronic transitions influenced by conjugation and substituents (e.g., chloro groups) .

Q. How can thermal stability be assessed for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For triazolone derivatives, decomposition temperatures typically exceed 200°C, with exothermic peaks in DSC indicating thermal degradation pathways. Comparative studies with NTO analogs suggest chloro substituents may enhance stability by reducing electron density in the ring .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve tautomerism in this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model 1,3-proton tautomerism. Studies show that the 1,2-dihydro tautomer (T4) is energetically favored due to lower Gibbs free energy and favorable hydrogen-bonding interactions. Boltzmann distributions derived from vibrational frequency calculations predict relative tautomer populations .

Q. What experimental strategies address contradictions in reported spectroscopic data for triazolone derivatives?

Discrepancies often arise from solvent effects, tautomer equilibria, or impurities. To resolve these:

Q. How does the chloro substituent influence the electronic and energetic properties of triazolone derivatives?

The electron-withdrawing chloro group reduces electron density in the triazole ring, increasing thermal stability and altering reactivity. Quantum chemical descriptors (e.g., HOMO-LUMO gaps) derived from DFT reveal enhanced electrophilicity at the C5 position, facilitating nucleophilic substitution reactions. This is corroborated by experimental data on nitro-triazolones .

Q. What intermolecular interactions dominate in composites of 5-chloro-triazolone with nitro compounds (e.g., NTO)?

Hydrogen bonding (N–H···O/N) and π-π stacking are prevalent. DFT studies show that composites exhibit bathochromic shifts in UV spectra due to extended conjugation. For example, NTO+T2 composites display directed hydrogen bonds, whereas NTO+T4 adopts a T-shaped orientation, altering detonation properties .

Q. How can synthetic byproducts or degradation pathways be identified and mitigated?

Liquid chromatography-mass spectrometry (LC-MS) and tandem MS/MS are effective for tracking byproducts. For instance, reductive degradation pathways may yield amine derivatives, while photolytic degradation (e.g., using TiO₂ catalysis) generates nitroso intermediates. Reaction conditions (pH, catalysts) must be optimized to suppress side reactions .

Methodological Considerations

Q. What computational protocols are recommended for optimizing triazolone derivatives?

Geometry optimization : Use B3LYP/6-311++G(d,p) for initial structures.

Frequency analysis : Confirm minima (no imaginary frequencies).

Solvent modeling : Apply implicit solvation (e.g., PCM) to mimic experimental conditions.

Energy comparisons : Calculate Gibbs free energies to predict tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.